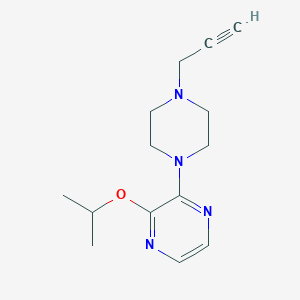

2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine

Description

Propriétés

IUPAC Name |

2-propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-4-7-17-8-10-18(11-9-17)13-14(19-12(2)3)16-6-5-15-13/h1,5-6,12H,7-11H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRRMXBEGBOFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CN=C1N2CCN(CC2)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine typically involves multi-step organic reactions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between an aryl halide and an alkyne . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Applications De Recherche Scientifique

2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Pyrazine Derivatives

Pharmacological Targets and Multi-Target Effects

Pyrazine derivatives often exhibit polypharmacology due to their ability to interact with multiple biological targets. For example, 17 pyrazine compounds in Maotai liquor were found to interact with 25 targets, including enzymes and receptors involved in metabolic and inflammatory pathways .

Table 1: Key Structural Features and Hypothesized Targets

Antimicrobial Activity

Pyrazines with aromatic substituents, such as those in cocoa and chocolate, demonstrate antimicrobial activity correlated with their odor thresholds . Computational studies suggest that bulky substituents (e.g., prop-2-ynyl groups) may enhance antimicrobial potency by disrupting microbial membranes or enzyme active sites . However, 2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine’s antimicrobial efficacy remains untested, unlike tetramethyl pyrazine, which is detected in fermented cocoa beans and linked to antibacterial effects .

Stability and Protonation Behavior

Protonation patterns significantly influence pyrazine stability. Evidence suggests that protonation at non-terminal pyrazine rings or reduced dihydropyrazine units enhances stability .

Aromatic and Volatile Properties

Pyrazines contribute to flavor profiles in foods and beverages through volatile degradation products. For instance, ethenyl-pyrazine and dimethylpyrazines increase during fermentation and roasting . The isopropoxy group in 2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine may reduce volatility compared to methyl or ethyl substituents, limiting its aroma contribution but enhancing its suitability for non-volatile applications (e.g., pharmaceuticals) .

Activité Biologique

2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Molecular Structure

The molecular formula of 2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine is . The compound features a pyrazine ring, which is known for its diverse biological activities, and a piperazine moiety that enhances its pharmacological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 288.39 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Research has indicated that compounds containing pyrazine and piperazine structures exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various derivatives, including those similar to 2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine, against human cancer cell lines such as MCF7 (breast cancer) and K562 (chronic myeloid leukemia). The results demonstrated varying degrees of cytotoxicity, suggesting a structure-dependent relationship in their activity.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Pyrazine derivatives have been shown to possess antibacterial and antifungal properties. A comparative analysis of related compounds revealed that modifications in the piperazine ring can significantly enhance antimicrobial efficacy.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects. Studies have shown that compounds similar to 2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine can interact with neurotransmitter systems, potentially offering therapeutic benefits in psychiatric disorders.

Study 1: Synthesis and Activity Evaluation

In a systematic study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazine derivatives, including 2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine. The synthesized compounds were evaluated for their activity against various cancer cell lines. The study found that specific substitutions on the piperazine ring significantly influenced the anticancer activity, with some derivatives showing IC50 values in the low micromolar range against MCF7 cells .

Study 2: Molecular Docking Analysis

A computational study employed molecular docking techniques to predict the binding affinity of 2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine to various biological targets. The results indicated favorable interactions with targets involved in cancer progression, supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.